molecular formula C9H10N2OS B1408668 5-(Thiazolidin-3-yl)picolinaldehyde CAS No. 1774895-84-9

5-(Thiazolidin-3-yl)picolinaldehyde

Cat. No.: B1408668
CAS No.: 1774895-84-9
M. Wt: 194.26 g/mol
InChI Key: UJFUHLSLKCNGOZ-UHFFFAOYSA-N
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Description

5-(Thiazolidin-3-yl)picolinaldehyde is a heterocyclic compound that features a thiazolidine ring fused to a picolinaldehyde moiety. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)picolinaldehyde typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between thiosemicarbazide and picolinaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazolidin-3-yl)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Thiazolidin-3-yl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiazolidin-3-yl)picolinaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazolidin-3-yl)picolinaldehyde is unique due to its combined thiazolidine and picolinaldehyde moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug development and other applications .

Properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFUHLSLKCNGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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